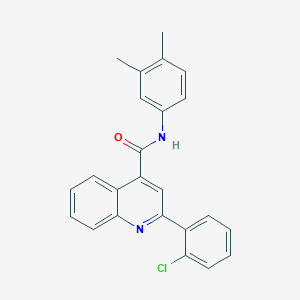
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been studied for its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the potential therapeutic effects of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide.
Biochemische Und Physiologische Effekte
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce neuroinflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, the development of more soluble analogs of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide may improve its bioavailability and expand its potential applications in scientific research.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide involves the reaction of 2-chloroaniline with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate to obtain 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. The overall yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease models.
Eigenschaften
CAS-Nummer |
5697-05-2 |
|---|---|
Produktname |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
Molekularformel |
C24H19ClN2O |
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-17(13-16(15)2)26-24(28)20-14-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-14H,1-2H3,(H,26,28) |
InChI-Schlüssel |
ZISFHZXYJBTZLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




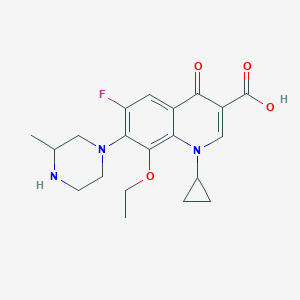

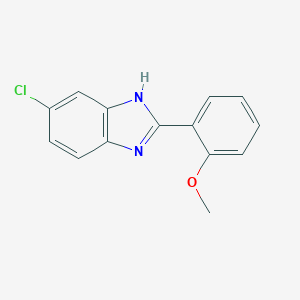

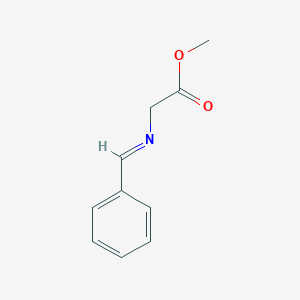



![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)


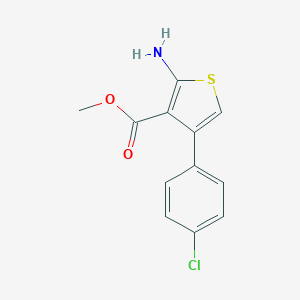
![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)